(Cyanoamino)-naphthalen-1-yl-oxoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of the azoxy group, which is characterized by the presence of a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogen atoms. The naphthalene ring structure provides aromatic stability, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of (Cyanoamino)-naphthalen-1-yl-oxoazanium typically involves the reaction of naphthalene derivatives with diazonium salts under specific conditions. One common method includes the reaction of 1-naphthylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with sodium cyanide to introduce the cyano group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(Cyanoamino)-naphthalen-1-yl-oxoazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Cyanoamino)-naphthalen-1-yl-oxoazanium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a biochemical probe due to its unique structural properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of (Cyanoamino)-naphthalen-1-yl-oxoazanium involves its interaction with molecular targets through its azoxy and cyano functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The pathways involved include the activation of specific enzymes and the modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
(Cyanoamino)-naphthalen-1-yl-oxoazanium can be compared with other azoxy compounds such as:
1-(Cyano-NNO-azoxy)benzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
1-(Cyano-NNO-azoxy)pyrazole: Contains a pyrazole ring, offering different reactivity and applications.
The uniqueness of this compound lies in its naphthalene ring, which provides additional stability and reactivity compared to its benzene and pyrazole counterparts.
Eigenschaften
CAS-Nummer |
117505-21-2 |
---|---|
Molekularformel |
C11H8N3O+ |
Molekulargewicht |
198.205 |
IUPAC-Name |
(cyanoamino)-naphthalen-1-yl-oxoazanium |
InChI |
InChI=1S/C11H8N3O/c12-8-13-14(15)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,(H,13,15)/q+1 |
InChI-Schlüssel |
VUWCLHHFXRLBHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2[N+](=O)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.